molecular formula C23H25N3O4 B2694516 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 898463-85-9

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2694516
CAS No.: 898463-85-9
M. Wt: 407.47
InChI Key: PRZDGJOMYPVICG-UHFFFAOYSA-N
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Description

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazine ring substituted with a methoxy-methylphenyl group and an acetamide group linked to an isopropylphenyl moiety. Its unique structure suggests potential biological and chemical activities.

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(2)17-6-8-18(9-7-17)24-21(27)14-25-11-12-26(23(29)22(25)28)19-13-16(3)5-10-20(19)30-4/h5-13,15H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDGJOMYPVICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate diketone precursors with hydrazine derivatives under controlled conditions.

    Substitution reactions:

    Acetamide formation: The final step involves the acylation of the amine group on the tetrahydropyrazine ring with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the tetrahydropyrazine ring can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Interaction with genetic material, influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Uniqueness

The unique combination of the methoxy-methylphenyl group and the isopropylphenyl group in 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide distinguishes it from other similar compounds. This specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.

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